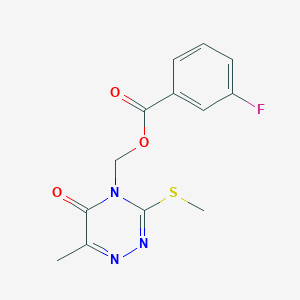

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate

Description

The compound "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate" is a triazine derivative characterized by:

- Core structure: A 1,2,4-triazin-5-one ring with a methyl group at position 6 and a methylthio (-SMe) substituent at position 2.

- Ester moiety: A 3-fluorobenzoate group linked via a methylene bridge to the triazinone nitrogen.

Properties

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-4-3-5-10(14)6-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGGNGVFKUSPOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)COC(=O)C2=CC(=CC=C2)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized by reacting appropriate nitriles with hydrazine derivatives under controlled conditions.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methylthiol as the nucleophile.

Attachment of the Fluorobenzoate Moiety: The final step involves esterification of the triazine derivative with 3-fluorobenzoic acid under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the triazine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates.

Scientific Research Applications

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate is used in several scientific research fields:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The fluorobenzoate moiety may enhance binding affinity and specificity, while the methylsulfanyl group can participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The triazinone core is a common scaffold in agrochemicals and pharmaceuticals. Key analogs include:

Analog 1 : [6-Methyl-3-(methylsulfanyl)-5-oxo-1,2,4-triazin-4(5H)-yl]methyl 5-chloro-2-nitrobenzoate ()

- Substituents : 5-Chloro-2-nitrobenzoate ester.

- Molecular Formula : C₁₃H₁₁ClN₄O₅S.

- Molecular Weight : 370.76 g/mol.

- Key Differences :

Analog 2 : 3,5-Thiomorpholinedione,4-[6-(tert-butyl)-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl] ()

- Substituents : tert-Butyl group at position 6 and thiomorpholinedione fused ring.

- Molecular Formula : C₁₂H₁₆N₄O₃S₂.

- Key Properties: Polar Surface Area (PSA): 82.41 Ų (indicative of high polarity). Predicted Boiling Point: 459.9°C (vs. ~350–400°C estimated for the target compound).

Analog 3 : Ethyl 2-({[(6-tert-butyl-3-(methylsulfanyl)-5-oxo-1,2,4-triazin-4(5H)-yl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1,3-benzothiazole-3(2H)-carboxylate ()

- Substituents : Tert-butyl group and a tetrahydrobenzothiazole-carboxylate moiety.

- Molecular Weight : 484.665 g/mol.

- Key Differences :

Physicochemical and Reactivity Comparisons

- Fluorine vs. Chlorine/Nitro : The 3-fluorobenzoate in the target compound offers moderate electronegativity and metabolic stability compared to the more reactive nitro group in Analog 1. Fluorine’s small size may improve membrane permeability in biological systems .

- Methylthio (-SMe) vs. Thioxo (-S-) : The methylthio group in the target compound enhances lipophilicity and may act as a leaving group in nucleophilic substitutions, unlike the thioxo group in intermediates described in and .

Biological Activity

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate is a triazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 304.33 g/mol. The structure features a triazine ring substituted with a methylthio group and a benzoate moiety, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : Interaction with various receptors may modulate signaling pathways, affecting cellular responses.

Biological Activity Overview

Preliminary studies suggest that (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate exhibits the following biological activities:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : Preliminary tests indicate cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cells | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate.

- Antimicrobial Studies :

- A study demonstrated that similar triazine derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded in the low micromolar range, indicating strong efficacy.

- Anticancer Activity :

- Research on triazine compounds has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives exhibited IC50 values below 10 µM against ovarian and breast cancer cells.

Table 2: Case Studies on Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.